Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

PDE4 Inhibition Structure-Activity Relationship Biochemical Assay

Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole carboxylic ester that functions as a phosphodiesterase 4 (PDE4) inhibitor. It is a specific chemical probe within a congeneric series discovered through scaffold-based drug design, as detailed in a foundational Nature Biotechnology publication.

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
CAS No. 849416-70-2
Cat. No. B1297337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
CAS849416-70-2
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)OC)C
InChIInChI=1S/C15H18N2O3/c1-5-20-15(18)14-10(2)16-17(11(14)3)12-6-8-13(19-4)9-7-12/h6-9H,5H2,1-4H3
InChIKeyZDSXCFSUGVAQSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 849416-70-2): A Key Reference PDE4 Inhibitor Probe


Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole carboxylic ester that functions as a phosphodiesterase 4 (PDE4) inhibitor. It is a specific chemical probe within a congeneric series discovered through scaffold-based drug design, as detailed in a foundational Nature Biotechnology publication [1]. This compound, identified as 'pyrazole carboxylic ester 17', was co-crystallized with human PDE4D (PDB: 1Y2D), providing a high-resolution (1.70 Å) view of its binding mode, which is essential for structure-activity relationship (SAR) studies [1][2]. Its distinct 4-methoxyphenyl substituent distinguishes it from other early-stage pyrazole ester scaffolds.

Why the 4-Methoxyphenyl Substituent Cannot Be Interchanged for Generic Pyrazole PDE4 Inhibitors


In the context of PDE4 pyrazole ester inhibitors, the N1 substituent is a critical determinant of potency. The Card et al. study demonstrates that simple substitution of the 4-methoxyphenyl group on the pyrazole core leads to dramatic, non-linear changes in biochemical activity [1]. Replacing it with an unsubstituted phenyl group or a hydrogen atom results in a significant loss or gain of inhibitory potency against PDE4D, confirming that the core scaffold alone does not dictate biological function [1]. Therefore, when a research protocol calls for this specific inhibitor's pharmacological profile or its characterized co-crystal structure (1Y2D), generic 'pyrazole-4-carboxylate' analogs cannot serve as valid experimental substitutes; their differing activities would compromise data reproducibility and SAR interpretation [1][2].

Quantitative Differentiation of Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate Against Core Analogs


Target Compound vs. Unsubstituted Core Scaffold: The Necessity of the N1-Aryl Group for Activity

The target compound exhibits essential PDE4D inhibitory activity, a property completely absent in the unsubstituted core scaffold. The ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate scaffold (Comparator A), which lacks an N1 aromatic substituent, is reported to have an IC50 of 82 μM, representing an extremely weak inhibitor [1]. The target compound, with its 4-methoxyphenyl group, achieves an IC50 of 2.0 μM, a 40-fold improvement in potency [2]. This demonstrates that the N1-aryl substitution is a fundamental requirement for any meaningful interaction with the PDE4 active site.

PDE4 Inhibition Structure-Activity Relationship Biochemical Assay

Target Compound vs. Unsubstituted Phenyl Analog: A 7.4-Fold Difference in PDE4D Potency

A direct comparison within the same experimental system shows that the 4-methoxyphenyl substituent (target compound) yields significantly weaker PDE4D inhibition compared to the unsubstituted phenyl analog (Comparator B). The target compound has an IC50 of 2,000 nM, while the 1-phenyl derivative has an IC50 of 270 nM [1][2]. This 7.4-fold difference in potency is mediated solely by the para-methoxy group, which introduces an unfavorable steric or electronic interaction in the enzyme's hydrophobic pocket as revealed by the 1Y2D crystal structure [3].

PDE4D Inhibitor Head-to-Head Comparison Drug Design

Target Compound vs. 4-Aminophenyl Analog: A 12.5-Fold Potency Reversal Highlights Electronic Sensitivity

The electronic nature of the para-substituent on the N1-phenyl ring exerts a dominant effect on PDE4D inhibition. In the same assay system, the 4-aminophenyl analog (Comparator D) exhibits an IC50 of 160 nM, making it a much more potent inhibitor [1]. In stark contrast, the target compound's 4-methoxy group results in an IC50 of 2,000 nM, a 12.5-fold reduction in potency [2]. This confirms that the electron-donating methoxy group is detrimental to binding, while the basic amino group enhances it, providing a clear, quantifiable example of an electronic SAR cliff.

PDE4 Selectivity Quantitative SAR Biochemical Probe

Verified Molecular Topology via Co-Crystal Structure: A Non-Potency Advantage Over Potent Analogs

Crucially, the target compound is one of only seven pyrazole derivatives from the original series to have its binding mode experimentally determined by X-ray crystallography (PDB 1Y2D, resolution 1.70 Å) [1]. This experimentally validated 3D binding pose with PDE4D is a deciding factor for procurement in structure-based drug design. The co-crystal structure reveals a specific hydrogen bond network from the ester carbonyl to the invariant glutamine, and maps the steric constraints of the 4-methoxyphenyl pocket. More potent compounds in the series, such as certain 4-aminophenyl or 3-nitro-phenyl analogs (PDB 1Y2J), have distinct binding motifs [2]. Therefore, the target compound's structural data, not just its potency, represents a unique, irreplaceable asset.

X-ray Crystallography Drug Design Molecular Recognition

Defined Application Scenarios for Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate Based on Evidence


Structure-Based Drug Design and Fragment Elaboration

This compound is the optimal choice for in silico or experimental fragment elaboration. The 1.70 Å resolution co-crystal structure with PDE4D (PDB 1Y2D) provides an unambiguous map of the 4-methoxyphenyl moiety's steric and electronic environment within the enzyme's active site [1]. By starting from this validated weak inhibitor (PDE4D IC50 = 2.0 µM), medicinal chemists can design focused libraries to rationally grow the molecule towards unexplored chemical space, using the structure's clear electron density as a factual basis for synthetic decisions [1][2].

Biochemical 'Weak Inhibitor' Control and Assay Calibration

In PDE4 enzymatic assays, this compound serves as a critically characterized 'weak inhibitor' control. Its precisely quantified PDE4D inhibition value (IC50 = 2,000 nM) defines a specific calibration point on the activity scale, distinctly separating it from both the potent 1-phenyl analog (IC50 = 270 nM) and the inert core scaffold (IC50 = 82,000 nM) [1][2]. It is essential for protocols requiring an inhibitor that does not fully saturate the target, such as competition binding studies or when establishing the lower limit of a high-throughput screening assay's dynamic range.

Core Scaffold for Diversification in Academic Medicinal Chemistry

For investigators aiming to replicate and extend the Card et al. SAR series, this specific compound is the required synthetic intermediate. The paper demonstrates that the 4-methoxy substitution at the N1-position generates a distinct activity cliff that cannot be predicted by other para-substitutions [1]. Procuring this compound allows for a ground-truth replication of the published data, after which new synthetic modifications can be systematically introduced and compared against the known PDE4D IC50 benchmark of 2.0 µM [1][2].

Quote Request

Request a Quote for Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.